

α-Phellandrene in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	alpha-Phellandrene	
Cat. No.:	B1212362	Get Quote

An in-depth exploration of the chemical properties, natural occurrence, analytical methods, and biological activities of α -phellandrene for researchers, scientists, and drug development professionals.

Introduction

Alpha-phellandrene (α-phellandrene), a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of numerous plants.[1] Chemically designated as 5-isopropyl-2-methyl-1,3-cyclohexadiene, it is a colorless to pale yellow liquid with a characteristic peppery, woody, and citrus-like aroma.[2] This monoterpene and its isomer, β-phellandrene, are recognized for their significant contributions to the fragrance and flavor industries and are gaining increasing attention for their diverse pharmacological properties.[2] [3] This technical guide provides a comprehensive overview of α-phellandrene, focusing on its presence in essential oils, detailed analytical methodologies, and a review of its biological activities and associated signaling pathways.

Chemical and Physical Properties

Alpha-phellandrene is a volatile organic compound with the molecular formula C₁₀H₁₆.[2] It is characterized by the presence of two endocyclic double bonds within its cyclohexadiene ring structure. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C10H16	[2]
Molecular Weight	136.23 g/mol	[4]
Appearance	Colorless to slightly yellow liquid	
Odor	Peppery, woody, citrusy, minty	[2][5]
Boiling Point	171-172 °C	[6]
Flash Point	46.1 °C (115 °F)	[2]
Density	~0.85 g/mL at 25 °C	[5]
Solubility	Insoluble in water; soluble in benzene and chloroform	[5][6]
CAS Number	99-83-2	[2]

Natural Occurrence and Concentration in Essential Oils

Alpha-phellandrene is widely distributed in the plant kingdom and is a significant component of many essential oils.[7] The concentration of α -phellandrene can vary considerably depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the percentage of α -phellandrene found in the essential oils of various plants.

Plant Species	Plant Part	Extraction Method	α- Phellandren e Concentrati on (%)	Country/Re gion	Reference(s
Foeniculum vulgare	Aerial Parts	Steam Distillation (SD)	82.1	Italy	
Anethum graveolens	Not specified	Not specified	70.2	Spain	
Canarium ovatum	Resin	Not specified	64.9	Not specified	
Curcuma longa	Leaf	Not specified	54.0	Not specified	
Monodora myristica	Seeds	Not specified	53.0	Nigeria	
Boswellia sacra	Not specified	Not specified	42.0	Not specified	
Eucalyptus elata	Not specified	Not specified	35.0	Not specified	
Schinus molle	Leaves	Not specified	32.68	Not specified	[8]
Anethum graveolens	Not specified	Not specified	32.0	Iran	
Eucalyptus dives	Not specified	Not specified	17.0	Not specified	
Nigella sativa	Seeds	Not specified	20.03–30.54	Morocco, Saudi Arabia, Syria	[1]
Eucalyptus camaldulensi	Not specified	Not specified	27.5	India	

5				
Hyptis suaveolens	Not specified	Not specified	22.8	India
Eucalyptus globulus	Not specified	Not specified	17.2	Portugal
Lavandula pinnata	Not specified	Not specified	15.9	Portugal
Eucalyptus tereticornis	Not specified	Not specified	9.4	Argentina
Eucalyptus calcicola	Not specified	Not specified	11.0	Australia
Pituranthos	Not specified	Not specified	7.1	Algeria

Experimental Protocols Extraction of α -Phellandrene-Rich Essential Oils

Method: Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants. [9] This technique is particularly suitable for thermosensitive compounds like α -phellandrene as it allows for vaporization at temperatures below their boiling point.

Protocol:

scoparius

- Plant Material Preparation:
 - Harvest the desired plant material at the optimal time to ensure the highest concentration of essential oils.[2]
 - The plant material should be fresh or properly dried. Break up larger parts like leaves and flowers to increase the surface area for efficient oil extraction.[10] Avoid grinding the material too finely to prevent it from passing through the still's support screen.

Apparatus Setup:

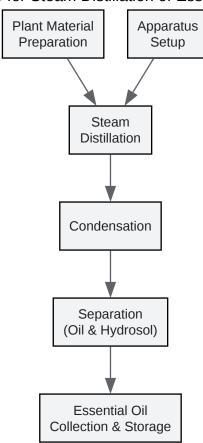
- Assemble a steam distillation apparatus, which typically consists of a steam generator, a still (or biomass flask), a condenser, and a separator (essencier or Florentine flask).[2][9]
- Ensure all connections are secure to prevent steam leakage.[2] An "open-to-atmosphere" design is recommended for safety as it prevents pressure build-up.

Distillation Process:

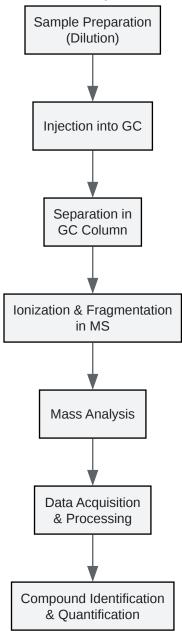
- Place the prepared plant material into the still on a perforated grid above the water level (for direct steam distillation) or mix it with water in the boiling flask (for water-steam distillation).[2][11]
- Heat the water in the steam generator to produce steam.
- Pass the steam through the plant material. The steam will rupture the plant's oil glands and vaporize the volatile α-phellandrene along with other essential oil components.
- The mixture of steam and essential oil vapor travels to the condenser.

• Condensation and Separation:

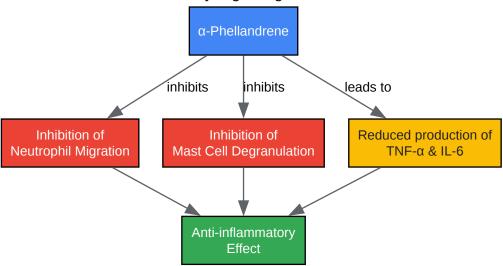
- Cool the vapor mixture in the condenser using a continuous flow of cold water. This will
 cause the vapor to condense back into a liquid state.[2][9]
- Collect the condensate, which is a mixture of essential oil and hydrosol (floral water), in a separator.[2]
- \circ Due to their different densities and immiscibility, the essential oil will form a layer on top of the hydrosol (as α-phellandrene is less dense than water).[2][9]
- Separate the essential oil from the hydrosol. The hydrosol can be collected and used for other purposes.[2]
- Post-Extraction Handling:



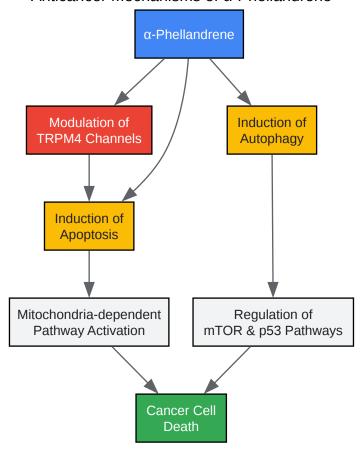
 Store the extracted essential oil in a dark, airtight glass container in a cool place to prevent degradation from light and heat.[10]



Workflow for Steam Distillation of Essential Oils



Workflow for GC-MS Analysis of α -Phellandrene



Anti-inflammatory Signaling of α -Phellandrene

Anticancer Mechanisms of α -Phellandrene

Antimicrobial Mechanism of α-Phellandrene Interaction with Microbial Cell Membrane Increased Membrane Permeability & Fluidity Leakage of Intracellular Components (e.g., K+ ions) Disruption of Cellular Processes

Click to download full resolution via product page

Death

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" Down By The River Lavender [downbytheriverlavender.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Alpha-phellandrene Promotes Immune Responses in Normal Mice Through Enhancing Macrophage Phagocytosis and Natural Killer Cell Activities | In Vivo [iv.iiarjournals.org]
- 7. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdirectionsaromatics.com [newdirectionsaromatics.com]
- 10. rockymountainoils.com [rockymountainoils.com]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [α-Phellandrene in Essential Oils: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212362#alpha-phellandrene-in-essential-oils-composition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com